molecular formula C16H20FNO5 B8157609 (S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-fluorobenzoic acid

(S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-fluorobenzoic acid

Cat. No.: B8157609
M. Wt: 325.33 g/mol
InChI Key: NEWRQUXOEUMXFE-LBPRGKRZSA-N
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Description

(S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-fluorobenzoic acid: is a complex organic compound that features a fluorine atom, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc group. The Boc group is introduced to the pyrrolidinyl ring through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N)

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. Flow chemistry techniques could be employed to streamline the process, ensuring consistent quality and yield. The use of microreactors and continuous flow systems can enhance the reaction conditions, providing better control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzoic anhydride or benzene-1,2,4-tricarboxylic acid.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of a non-fluorinated analog.

  • Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the pyrrolidinyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group.

Major Products Formed

  • Oxidation: : Benzoic anhydride, benzene-1,2,4-tricarboxylic acid.

  • Reduction: : Non-fluorinated analog of the compound.

  • Substitution: : Deprotected pyrrolidinyl ring ready for further functionalization.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

This compound is unique due to its combination of structural features, including the fluorine atom and the Boc-protected pyrrolidinyl ring. Similar compounds may include other fluorinated benzoic acids or pyrrolidinyl derivatives, but the presence of the Boc group and the specific substitution pattern sets this compound apart.

List of Similar Compounds

  • Fluorinated benzoic acids: : Various analogs with different positions of fluorine substitution.

  • Pyrrolidinyl derivatives: : Compounds with different protecting groups or functional groups on the pyrrolidinyl ring.

Properties

IUPAC Name

3-fluoro-5-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-5-4-12(9-18)22-13-7-10(14(19)20)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWRQUXOEUMXFE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC(=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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